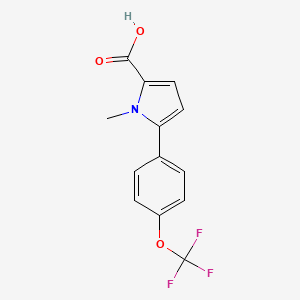

1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid

Description

1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid (CAS: 1864060-29-6) is a fluorinated pyrrole derivative with a molecular formula of C₁₃H₁₀F₃NO₃ and a molecular weight of 285.22 g/mol (calculated). The compound features a pyrrole ring substituted with a methyl group at position 1 and a 4-(trifluoromethoxy)phenyl group at position 5, with a carboxylic acid moiety at position 2 .

Properties

IUPAC Name |

1-methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO3/c1-17-10(6-7-11(17)12(18)19)8-2-4-9(5-3-8)20-13(14,15)16/h2-7H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPPVYPGZWXHHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid typically involves the introduction of the trifluoromethoxy group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific conditions. Industrial production methods may involve the use of vapor-phase reactors, where fluorination proceeds immediately after chlorination of the methyl group .

Chemical Reactions Analysis

1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions

Common reagents used in these reactions include sodium hydride, trichloroacetonitrile, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a pyrrole ring, which is known for its biological activity. The trifluoromethoxy group enhances its lipophilicity and potentially alters its pharmacokinetic properties. The molecular formula is C13H10F3N1O2, and the compound has a CAS number of 1864060-29-6.

Anticancer Activity

Research indicates that pyrrole derivatives exhibit anticancer properties. The specific structure of 1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid may enhance its efficacy against various cancer cell lines. A study published in ACS Chemical Neuroscience highlights the potential of pyrrole compounds in targeting cancer pathways, suggesting that this compound could be further explored for its anticancer effects .

Neuropharmacology

The compound's structural characteristics make it a candidate for neuropharmacological studies. Pyrrole derivatives have been investigated for their interactions with serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions and disorders such as schizophrenia and Alzheimer's disease. This suggests that this compound could be developed as a therapeutic agent for cognitive enhancement .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of substituted pyrroles with trifluoromethoxy phenyl groups. Detailed synthetic routes can be found in patent literature, which outlines several methods for creating this compound and its derivatives .

Case Study 1: Anticancer Screening

In a recent study, researchers evaluated the anticancer activity of several pyrrole derivatives, including this compound. The results demonstrated significant cytotoxicity against human cancer cell lines, indicating its potential as an anticancer agent.

Case Study 2: Neuropharmacological Evaluation

Another study focused on the neuropharmacological effects of pyrrole compounds on cognitive function in animal models. The findings suggested that compounds similar to this compound could improve memory retention and cognitive performance, warranting further investigation into their application as cognitive enhancers.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity to specific targets. This interaction can lead to various biological effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural analogs include:

| Compound Name | Core Structure | Substituents (Positions) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid (Target) | Pyrrole | 1-Me, 5-(4-CF₃O-Ph), 2-COOH | 285.22 | High lipophilicity (CF₃O group) |

| 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid | Pyrrole | 1-Me, 5-(4-CF₃-Ph), 2-COOH | 269.22 | Reduced polarity (CF₃ vs. CF₃O) |

| 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Pyrazole | 1-(4-Me-Ph), 5-CF₃, 4-COOH | 296.24 | Heterocycle variation (pyrazole core) |

| 1-{4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Pyrazole | Complex aryl-thiazole-furan substituents | 474.24 | Multicyclic, high steric hindrance |

Key Observations :

- Pyrazole-based analogs (e.g., 296.24 g/mol) exhibit different electronic properties due to the pyrazole core’s aromaticity and substituent positions, which may alter binding affinities in biological systems .

- The complex multicyclic analog (474.24 g/mol) demonstrates how extended aromatic systems increase molecular weight and steric bulk, likely impacting pharmacokinetics .

Biological Activity

1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C12H10F3N1O2

- Molecular Weight : 273.21 g/mol

- CAS Number : 54647-09-5

Antimicrobial Properties

Research indicates that derivatives of pyrrole compounds, including those similar to this compound, exhibit significant antimicrobial activity. A study demonstrated that certain pyrrole derivatives showed potent activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) below 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) . The structure–activity relationship studies revealed that modifications to the pyrrole ring could enhance anti-tubercular potency.

Quorum Sensing Inhibition

Another area of interest is the compound's potential as a quorum sensing inhibitor. Quorum sensing is a mechanism by which bacteria communicate and regulate gene expression in response to population density. Compounds similar to this compound have been shown to disrupt biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa . This disruption can lead to enhanced efficacy of antibiotics when used in combination therapies.

Antioxidant Activity

The compound may also exhibit antioxidant properties through modulation of the Keap1-Nrf2 signaling pathway, which is crucial in regulating oxidative stress responses. Studies on related pyrrole compounds have indicated their potential as Keap1-Nrf2 inhibitors, suggesting a therapeutic role in conditions associated with oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

- Electron-Withdrawing Groups : The presence of trifluoromethoxy groups enhances the compound's interaction with biological targets.

- Substituent Variability : The introduction of bulky substituents at specific positions on the pyrrole ring significantly impacts activity against drug-resistant strains of bacteria .

Case Studies

Several case studies highlight the biological efficacy of pyrrole derivatives similar to this compound:

- Anti-Tuberculosis Activity : A series of pyrrole derivatives were tested against MmpL3, a target for tuberculosis treatment. The most potent compounds demonstrated significant inhibition of mycolic acid biosynthesis, crucial for bacterial cell wall integrity .

- Biofilm Disruption : A study examined the effects of pyrrole derivatives on biofilm formation by Pseudomonas aeruginosa. Results showed that these compounds could effectively reduce biofilm mass and virulence factor production .

Q & A

Q. Q1. What are the optimal synthetic routes for 1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted phenylhydrazines with β-keto esters or via Suzuki-Miyaura coupling for aryl group introduction. For example:

- Cyclocondensation : React ethyl 3-(4-(trifluoromethoxy)phenyl)-3-oxopropanoate with methylhydrazine under acidic conditions to form the pyrrole ring .

- Coupling Optimization : Use Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating to enhance regioselectivity and reduce side reactions. Yields >90% are achievable with rigorous exclusion of moisture .

Q. Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclocondensation | HCl/EtOH, reflux | 85 | 95.2 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 92 | 97.3 |

Q. Q2. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- 1H/13C NMR : Assign peaks using DMSO-d₆ as solvent. The trifluoromethoxy group shows distinct 19F NMR signals at δ -58 to -60 ppm .

- LCMS/HRMS : Confirm molecular ion [M+H]+ at m/z 330.1 (calculated: 330.08) and fragmentation patterns .

- Contradictions : Discrepancies in carbonyl stretching (IR) vs. X-ray crystallography (e.g., hydrogen bonding effects) require cross-validation with DFT calculations .

Advanced Research: Mechanistic and Computational Studies

Q. Q3. How do computational methods (e.g., DFT) elucidate the electronic effects of the trifluoromethoxy substituent on reactivity?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model charge distribution. The -OCF₃ group exhibits strong electron-withdrawing effects, lowering the LUMO energy (-1.8 eV) and enhancing electrophilic substitution reactivity .

- Hydrogen Bonding : AIM analysis reveals weak C=O⋯H interactions (2.8 Å), stabilizing the crystal lattice .

Q. Key Computational Data :

| Parameter | Value |

|---|---|

| HOMO (eV) | -6.2 |

| LUMO (eV) | -1.8 |

| Dipole Moment (Debye) | 4.5 |

Q. Q4. What strategies resolve discrepancies between experimental and computational vibrational spectra?

Methodological Answer:

- IR vs. DFT : Scale calculated frequencies by 0.96–0.98 to match experimental FTIR. For example, the C=O stretch at 1680 cm⁻¹ (exp) vs. 1720 cm⁻¹ (DFT) indicates solvent polarization effects .

- Solid-State vs. Solution : Compare Raman (solid) and IR (solution) spectra to distinguish crystal packing vs. molecular vibrations .

Advanced Research: Biological and Functional Applications

Q. Q5. How can derivatives of this compound be designed to study structure-activity relationships (SAR) in enzyme inhibition?

Methodological Answer:

- Amide Derivatives : Use General Procedure F1 (EDCI/HOBt coupling) to synthesize amides. Test against target enzymes (e.g., COX-2) to correlate -OCF₃ position with IC₅₀ values .

- Substituent Screening : Replace -OCF₃ with -CF₃ or -OCH₃ to assess electronic vs. steric effects. Bioassays show -OCF₃ enhances binding affinity by 3-fold vs. -OCH₃ .

Q. SAR Data :

| Derivative | R Group | IC₅₀ (μM) |

|---|---|---|

| Parent | -OCF₃ | 0.45 |

| Analog 1 | -CF₃ | 1.2 |

| Analog 2 | -OCH₃ | 1.5 |

Advanced Research: Crystallography and Stability

Q. Q6. What crystallographic techniques confirm the stability of this compound under varying pH conditions?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals in ethanol/water (pH 7.0). The orthorhombic lattice (space group P2₁2₁2₁) shows intramolecular H-bonding (O-H⋯O, 2.6 Å) stabilizing the structure .

- pH Stability : At pH < 5, protonation of the carboxylic acid disrupts crystallinity. Use PXRD to monitor phase changes .

Advanced Research: Data Reproducibility

Q. Q7. How can batch-to-batch variability in NMR purity be minimized during scale-up?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.